4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one
Description
The compound “4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one” (CAS: 1291838-53-3) is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring fused to a substituted phenyl group and a phthalazinone scaffold. Its molecular formula is C₂₆H₂₂N₄O₄, with a molecular weight of 454.5 g/mol . Key structural elements include:
- A 1,2,4-oxadiazole ring at position 5 of the phthalazinone core.
- A 4-ethoxy-3-methoxyphenyl substituent on the oxadiazole ring, which introduces electron-donating groups (ethoxy and methoxy) that may enhance solubility and modulate biological interactions.
- A 2-phenyl group on the phthalazinone moiety, contributing to aromatic stacking interactions.
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-3-32-20-14-13-16(15-21(20)31-2)23-26-24(33-28-23)22-18-11-7-8-12-19(18)25(30)29(27-22)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUPBDBLDXODHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Antimicrobial and Antifungal Potential
- 1,2,4-Triazole/Oxadiazole Hybrids : Compounds with 1,2,4-triazole cores (e.g., 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole) exhibit antifungal (MIC: 2–8 µg/mL against Candida albicans) and antibiotic activity (IC₅₀: 10–50 µM) .
- Oxadiazole Antimicrobial Agents: Derivatives like 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline show efficacy against enteric pathogens (e.g., E. coli), with MIC values <10 µg/mL .
Neurological Targets
Pharmacokinetic Considerations
- Solubility : The ethoxy and methoxy groups in the target compound likely improve aqueous solubility compared to chlorophenyl analogs (e.g., ).
- Metabolic Stability: Oxadiazole rings are generally resistant to metabolic degradation, but the phthalazinone core may undergo hepatic glucuronidation .
Key Challenges and Opportunities
- Structural Optimization : Substituting the 2-phenyl group with electron-deficient rings (e.g., chlorophenyl) could enhance target affinity .
- Biological Screening : Priority areas include antimicrobial assays (e.g., against Gram-positive bacteria) and neurological target profiling (e.g., TRP channels) .
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure features an oxadiazole ring and a dihydrophthalazinone core, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure–activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| SMILES | CCOc1ccc(cc1OC)c2ncc(c(c2)C(=O)N)C(=O)N |
| LogP | 3.1945 |
| Polar Surface Area | 62.54 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety has been shown to modulate enzyme activity and receptor interactions, influencing various cellular pathways related to proliferation and apoptosis. Notably, the compound may inhibit certain cancer-related enzymes and receptors, leading to potential anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound demonstrated significant cytotoxic effects against several cancer cell lines:
In particular, the compound's mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
Antiproliferative Effects
The antiproliferative effects have been evaluated using various assays. The compound exhibited a range of IC50 values against different cancer cell lines, indicating its potency in inhibiting cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D237-0036 | MCF-7 | 15.63 |
| D237-0067 | A375 | 12.15 |
These values suggest that modifications to the oxadiazole core can enhance biological activity .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit various enzymes associated with cancer progression:
- Carbonic Anhydrases (CAs) : Selective inhibition was observed against hCA IX and hCA II at nanomolar concentrations, indicating potential use in cancer therapy .
Structure–Activity Relationships (SAR)
The SAR analysis indicates that substituents on the phenyl rings significantly influence the biological activity of the compound. For instance:
- Electron-donating groups (EDGs) generally enhance anticancer activity.
- Electron-withdrawing groups (EWGs) tend to decrease potency.
- Substitutions at specific positions on the oxadiazole ring can lead to variations in efficacy against different cancer types.
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to Tamoxifen, suggesting its potential as an alternative treatment for breast cancer .
- In Vivo Studies : Further evaluation in animal models is necessary to establish pharmacokinetics and toxicity profiles for clinical applications.
Q & A
What synthetic strategies are optimal for introducing the 1,2,4-oxadiazole moiety into phthalazinone derivatives?
Level: Basic
Methodological Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, in analogous compounds, amidoximes are reacted with benzoyl chloride derivatives under reflux in anhydrous tetrahydrofuran (THF) with triethylamine as a base . Optimization involves controlling reaction time (12–24 hrs) and temperature (80–100°C) to prevent side reactions like over-oxidation. Purity is confirmed via TLC and HPLC (C18 column, acetonitrile/water gradient).
How can X-ray crystallography resolve discrepancies in reported structural conformations of substituted oxadiazole-phthalazinone hybrids?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereoelectronic conflicts. For example, in triazole derivatives, SCXRD confirmed dihedral angles between the oxadiazole and aryl rings (e.g., 12.5° deviation in a methoxyphenyl group), resolving earlier NMR-based misassignments . Key parameters to analyze:
- Torsion angles : Between oxadiazole and adjacent rings.
- Hydrogen bonding : Stabilizing intermolecular interactions (e.g., N–H···O in 1,2-dihydrophthalazinone).
- Packing motifs : π-π stacking distances (typically 3.4–3.8 Å) .
What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural similarity to kinase inhibitors?
Level: Advanced
Methodological Answer:
Given the phthalazinone core’s resemblance to PARP inhibitors, prioritize:
- Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR, VEGFR2) with ATP-Glo™ luminescence kits.
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7).
- Apoptosis markers : Western blot for caspase-3/7 cleavage.
- Dose-response curves : IC50 values calculated via nonlinear regression (GraphPad Prism). Reference compounds (e.g., Olaparib) should show <10% deviation in control assays .
How do solvent polarity and substituent effects influence the compound’s pKa in non-aqueous media?
Level: Advanced
Methodological Answer:
Potentiometric titration in aprotic solvents (e.g., DMF, acetone) reveals substituent-dependent acidity. For triazole-phthalazinone analogs:
| Solvent | pKa Range | Substituent Effect (σpara) | HNP (mV) |
|---|---|---|---|
| Isopropyl alcohol | 8.2–9.1 | Electron-withdrawing groups ↓ pKa | 450–520 |
| DMF | 6.8–7.5 | Steric hindrance ↑ pKa | 320–380 |
| Acetone | 7.1–7.9 | Methoxy groups ↑ solubility | 400–460 |
Data derived from tetrabutylammonium hydroxide titrations; HNP = half-neutralization potential .
How can computational modeling predict metabolic stability of the 4-ethoxy-3-methoxyphenyl group?
Level: Advanced
Methodological Answer:
Use in silico tools (e.g., Schrödinger’s ADMET Predictor™):
- Cytochrome P450 metabolism : Identify labile sites (e.g., O-demethylation at 3-methoxy).
- Metabolite prediction : Glucuronidation likely at the phthalazinone NH.
- Docking studies : CYP3A4 binding affinity (ΔG < −8 kcal/mol indicates high metabolism). Validate with LC-MS/MS after microsomal incubation (human liver microsomes, NADPH cofactor) .
What analytical techniques differentiate polymorphic forms of this compound?
Level: Basic
Methodological Answer:
- DSC/TGA : Melting endotherms (∆Hfusion > 150 J/g for Form I vs. <120 J/g for Form II).
- PXRD : Characteristic peaks at 2θ = 12.4°, 17.8°, and 24.6° for the stable polymorph.
- FT-IR : C=O stretching (1680–1700 cm<sup>−1</sup>) shifts with hydrogen bonding .
How to troubleshoot low yields in the final cyclocondensation step?
Level: Basic
Methodological Answer:
Common issues and fixes:
- Impure intermediates : Recrystallize amidoxime precursors from ethanol/water (1:3).
- Catalyst optimization : Use ZnCl2 (5 mol%) instead of H2SO4 to reduce charring.
- Solvent choice : Switch from DMF to 1,4-dioxane for better solubility.
Typical yield improvement: 35% → 62% after optimization .
What NMR strategies resolve overlapping signals in the phthalazinone region?
Level: Advanced
Methodological Answer:
- <sup>13</sup>C DEPT-135 : Differentiates CH2 (negative phase) from quaternary carbons.
- 2D HSQC : Correlate H-2 (δ 7.8–8.1 ppm) with C-2 (δ 152–155 ppm).
- NOESY : Confirm spatial proximity between oxadiazole C-5 and phenyl H-ortho .
How to design SAR studies focusing on the 4-ethoxy-3-methoxyphenyl substituent?
Level: Advanced
Methodological Answer:
-
Variation : Synthesize analogs with halogen (F, Cl), alkyl (ethyl, isopropyl), or bioisosteres (e.g., trifluoromethoxy).
-
Activity correlation :
Substituent IC50 (EGFR, nM) LogP 4-Ethoxy 12.3 ± 1.2 3.8 4-Fluoro 8.9 ± 0.9 3.2 3-Nitro >1000 2.1
Hydrophobic substituents enhance membrane permeability but may reduce solubility .
What protocols ensure reproducibility in elemental analysis for high-nitrogen compounds?
Level: Basic
Methodological Answer:
-
Combustion conditions : Use 2–3 mg samples in tin capsules; O2 flow rate = 200 mL/min.
-
Calibration : Anthranilic acid standard (C: 61.84%, H: 5.19%, N: 8.49%).
-
Acceptable deviation : ±0.3% for C/H/N. Example for C22H18N4O3:
Element Calculated (%) Observed (%) C 67.68 67.52 H 4.65 4.71 N 14.35 14.28
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
